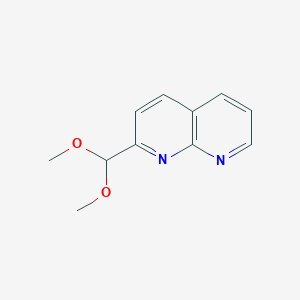

2-(Dimethoxymethyl)-1,8-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSHWQZULQIOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=C(C=CC=N2)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590321 | |

| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204452-90-4 | |

| Record name | 2-(Dimethoxymethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Dimethoxymethyl)-1,8-naphthyridine chemical properties

An In-depth Technical Guide on the Chemical Properties of 2-(Dimethoxymethyl)-1,8-naphthyridine

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthetic methodologies related to this compound. The document is intended for researchers, scientists, and professionals in drug development who are interested in the 1,8-naphthyridine scaffold.

Introduction

This compound is a heterocyclic organic compound featuring a 1,8-naphthyridine core. The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of 1,8-naphthyridine are known to exhibit a wide range of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The dimethoxymethyl group at the 2-position serves as a protected aldehyde, which can be a versatile synthetic handle for further functionalization. Understanding the chemical and physical properties of this specific derivative is crucial for its application in the synthesis of more complex molecules and for the exploration of its potential biological activities.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][5] |

| Molecular Weight | 204.22 g/mol | [4][5] |

| CAS Number | 204452-90-4 | [4][5][6] |

| Appearance | Solid (predicted) | |

| InChI | InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3 | [4] |

| InChIKey | SVSHWQZULQIOEI-UHFFFAOYSA-N | [4] |

| SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC | [4] |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables provide predicted spectroscopic characteristics based on data from analogous 1,8-naphthyridine derivatives and compounds containing the dimethoxymethyl group.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthyridine Aromatic Protons (H3-H7) | 7.20 - 8.80 | m |

| Acetal Proton (-CH(OCH₃)₂) | 5.50 - 5.70 | s |

| Methoxy Protons (-OCH₃) | 3.40 - 3.60 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthyridine Aromatic Carbons (C2-C8a) | 115.0 - 160.0 |

| Acetal Carbon (-C H(OCH₃)₂) | 100.0 - 105.0 |

| Methoxy Carbons (-OCH₃) | 53.0 - 56.0 |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

|---|---|

| Electrospray (ESI-MS) | [M+H]⁺: 205.0977 |

| High-Resolution (HRMS)| Calculated for C₁₁H₁₃N₂O₂⁺: 205.0972 |

Experimental Protocols

Proposed Synthesis: Friedländer Annulation

A common method for synthesizing 1,8-naphthyridines is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent.[10] A plausible synthesis for this compound is outlined below.

Reaction Scheme:

-

Reactants: 2-Aminonicotinaldehyde and 1,1,3,3-tetramethoxypropane.

-

Catalyst: A base such as potassium hydroxide (KOH) or a Lewis acid.

-

Solvent: Ethanol or another suitable polar solvent.

Detailed Protocol:

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.2 eq).

-

Add a catalytic amount of potassium hydroxide (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 78°C) and stir for 12-24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) as an internal reference.[7]

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Use the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm) as an internal reference.

Mass Spectrometry:

-

Technique: Use Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid can be added to aid ionization in positive ion mode.

-

Analysis: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow via Friedländer Annulation.

Potential Biological Signaling Pathway Involvement

1,8-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] The diagram below illustrates a generalized kinase inhibition pathway where such compounds might act.

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statement:

-

H302: Harmful if swallowed. [4]

It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[4] This compound is intended for research use only.[5]

References

- 1. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12N2O2 | CID 17750175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:204452-90-4 - Abovchem [abovchem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. rsc.org [rsc.org]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. benchchem.com [benchchem.com]

- 10. 1,8-Naphthyridine synthesis [organic-chemistry.org]

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: A Key Synthetic Intermediate

CAS Number: 204452-90-4

This technical guide provides a comprehensive overview of 2-(Dimethoxymethyl)-1,8-naphthyridine, a heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of functionalized 1,8-naphthyridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Data

This compound is primarily utilized as a stable, protected precursor to the highly reactive 1,8-naphthyridine-2-carbaldehyde. The dimethoxymethyl group functions as an acetal protecting group for the aldehyde, which can be readily deprotected under acidic conditions. This strategy allows for the manipulation of other parts of the 1,8-naphthyridine scaffold before introducing the reactive aldehyde functionality for further diversification.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 204452-90-4 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [1] |

| Molecular Weight | 204.23 g/mol | [1] |

| IUPAC Name | This compound |

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

This compound is intended for research use only.

Synthesis and Deprotection

The key utility of this compound lies in its role as a precursor to 1,8-naphthyridine-2-carbaldehyde. The deprotection of the acetal is a critical step to unmask the aldehyde functionality for subsequent reactions.

Experimental Protocol: Deprotection to 1,8-naphthyridine-2-carbaldehyde

This protocol is a general procedure for the acidic hydrolysis of a dimethoxyacetal to the corresponding aldehyde.

Materials:

-

This compound

-

Dioxane

-

1N Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 mmol) in dioxane (10 mL).

-

Add 1N HCl (1.0 mL) to the solution.

-

Reflux the reaction mixture for 30 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully neutralize the reaction mixture with a suitable NaOH solution.

-

The resulting precipitate of 1,8-naphthyridine-2-carbaldehyde can be collected by filtration.

-

The crude product can be further purified by recrystallization or column chromatography.

This protocol is adapted from a similar deprotection of a related 1,8-naphthyridine derivative[2].

Utility in a Synthetic Workflow

The primary value of this compound is as a stable intermediate in a multi-step synthesis. The following diagram illustrates its central role in accessing a variety of 2-substituted 1,8-naphthyridine derivatives.

Caption: Synthetic utility of this compound.

Downstream Experimental Protocols

The generated 1,8-naphthyridine-2-carbaldehyde is a versatile building block for the synthesis of a wide array of derivatives, primarily through reactions involving the aldehyde group.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is highly effective for extending the carbon chain at the 2-position of the 1,8-naphthyridine ring.[3][4][5][6][7]

General Protocol:

-

To a solution of 1,8-naphthyridine-2-carbaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, water-ethanol mixture), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 mmol).

-

Add a catalytic amount of a base (e.g., piperidine, triethylamine, or an environmentally benign catalyst).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by standard aqueous work-up and extraction, followed by purification.

Caption: Knoevenagel condensation workflow.

Reductive Amination

Reductive amination allows for the introduction of various amine functionalities at the 2-position by converting the aldehyde into a new C-N bond.

General Protocol:

-

Dissolve 1,8-naphthyridine-2-carbaldehyde (1.0 mmol) and a primary or secondary amine (1.0-1.2 mmol) in a suitable solvent (e.g., methanol, dichloromethane).

-

Stir the mixture at room temperature to form the intermediate imine or enamine.

-

Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) portion-wise to the reaction mixture.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and perform a standard work-up and extraction to isolate the product, which can then be purified.

Biological Significance of 2-Substituted 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[8][9][10] While there is no specific biological data for this compound itself, its derivatives, accessible through the synthetic routes described above, are of significant interest in drug discovery.

The diverse biological activities of 1,8-naphthyridine derivatives include:

-

Antimicrobial: The 1,8-naphthyridine core is found in several antibacterial agents.[11][12]

-

Anticancer: Many derivatives have been shown to possess potent anticancer activity.[8][10]

-

Anti-inflammatory: The scaffold has been explored for the development of anti-inflammatory drugs.[8][10]

-

Antiviral and Antihypertensive: Various derivatives have also demonstrated antiviral and antihypertensive properties.[8][10]

-

Neurological Disorders: There is growing interest in the potential of 1,8-naphthyridine derivatives for treating neurological conditions such as Alzheimer's disease.[8][9]

Potential Signaling Pathway Involvement

One of the well-established mechanisms of action for some anticancer 1,8-naphthyridine derivatives is the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. While not confirmed for derivatives of the title compound, this represents a potential pathway for newly synthesized molecules.

Caption: Potential topoisomerase inhibition pathway.

Conclusion

This compound is a key synthetic intermediate whose value lies in its ability to act as a stable precursor to 1,8-naphthyridine-2-carbaldehyde. This allows for the controlled and versatile synthesis of a wide range of 2-substituted 1,8-naphthyridine derivatives. The established biological importance of the 1,8-naphthyridine scaffold makes this compound and its subsequent derivatives highly relevant for researchers and professionals in the field of medicinal chemistry and drug discovery. The experimental approaches outlined in this guide provide a framework for the utilization of this valuable building block in the development of novel therapeutic agents.

References

- 1. 1,8-Naphthyridine synthesis [organic-chemistry.org]

- 2. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. jocpr.com [jocpr.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: Synthesis, Properties, and Application as a Versatile Intermediate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(Dimethoxymethyl)-1,8-naphthyridine, a key intermediate in the synthesis of functionalized 1,8-naphthyridine derivatives. While in-depth biological studies on this specific compound are not extensively documented in peer-reviewed literature, its utility as a protected formyl-naphthyridine makes it a valuable precursor for developing novel therapeutic agents and chemical probes. This document details its physicochemical properties, a proposed synthetic workflow, and experimental protocols for its deprotection and subsequent derivatization.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and suppliers.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChem[1] |

| Molecular Weight | 204.23 g/mol | Abovchem, PubChem[1][2] |

| CAS Number | 204452-90-4 | Abovchem, PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 79-82°C | - |

| Boiling Point | 283°C (predicted) | - |

| InChIKey | SVSHWQZULQIOEI-UHFFFAOYSA-N | PubChem[1] |

Synthetic and Experimental Protocols

The primary utility of this compound lies in its role as a stable, protected form of 2-formyl-1,8-naphthyridine. The dimethoxymethyl group functions as an acetal, which can be readily hydrolyzed under acidic conditions to reveal the reactive aldehyde. This aldehyde can then participate in a wide array of chemical transformations to generate a library of diverse 1,8-naphthyridine derivatives.

Proposed Synthetic Workflow

The synthesis of this compound typically starts from 2-aminonicotinaldehyde, which undergoes a Friedländer annulation with a protected acetaldehyde equivalent. The dimethoxymethyl group serves as an ideal protecting group for the aldehyde functionality throughout the synthesis.

Caption: Proposed workflow for the synthesis and deprotection of this compound.

Experimental Protocol 1: Deprotection to 2-Formyl-1,8-naphthyridine

This protocol describes the acid-catalyzed hydrolysis of the dimethoxyacetal to yield the corresponding aldehyde.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl), to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, 2-formyl-1,8-naphthyridine, can be purified further by column chromatography on silica gel.

Application in Drug Discovery and Development

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5] The generation of 2-formyl-1,8-naphthyridine from its protected precursor opens the door to synthesizing novel derivatives with potential therapeutic applications.

Potential Derivatization Pathways

The aldehyde group of 2-formyl-1,8-naphthyridine is a versatile functional handle for various chemical transformations. The diagram below illustrates several key reaction pathways to generate diverse molecular architectures. The synthesis of such derivatives is crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

Caption: Key derivatization pathways for 2-formyl-1,8-naphthyridine.

Experimental Protocol 2: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of 2-formyl-1,8-naphthyridine with an active methylene compound, such as malononitrile. This reaction is often used to synthesize derivatives with potential anticancer or antimicrobial activities.

-

Reactant Mixture: In a round-bottom flask, dissolve 2-formyl-1,8-naphthyridine (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent like ethanol or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (typically 0.1 eq), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired condensed product.

Conclusion

This compound is a valuable and versatile chemical intermediate. While not extensively studied for its own biological properties, its role as a stable, protected precursor to the highly reactive 2-formyl-1,8-naphthyridine makes it an essential tool for medicinal chemists and researchers. The protocols and pathways outlined in this guide provide a framework for the synthesis of novel 1,8-naphthyridine derivatives, enabling the exploration of this privileged scaffold for the development of next-generation therapeutics.

References

- 1. This compound | C11H12N2O2 | CID 17750175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:204452-90-4 - Abovchem [abovchem.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

2-(Dimethoxymethyl)-1,8-naphthyridine IUPAC name

An In-depth Technical Guide to 2-(Dimethoxymethyl)-1,8-naphthyridine: A Key Intermediate in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a versatile synthetic intermediate for creating novel therapeutics. The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring a wide range of biological activities to its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide is designed to provide the causal insights and self-validating protocols necessary for its effective use in a research setting.

Core Compound Identification and Properties

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4] It is cataloged under the CAS Number 204452-90-4 .[4][5][6][7]

The dimethoxymethyl group at the C2 position is a key functional feature. It serves as a stable acetal, which is effectively a protected form of an aldehyde. This functionality is crucial for its role as a synthetic intermediate, allowing for selective reactions on the naphthyridine core before deprotection and further derivatization of the aldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 204452-90-4 | PubChem[4] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Abovchem[5] |

| Molecular Weight | 204.22 g/mol | PubChem[4] |

| Canonical SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC | PubChem[4] |

| InChI Key | SVSHWQZULQIOEI-UHFFFAOYSA-N | PubChem[4] |

Strategic Synthesis Pathway

The synthesis of substituted 1,8-naphthyridines often relies on classical condensation reactions, such as the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For this compound, a logical and efficient approach involves the reaction of 2-aminonicotinaldehyde with a reagent that can provide the second ring containing the dimethoxymethyl group.

The choice of starting materials is critical. 2-Aminonicotinaldehyde provides the pyridine ring containing the C8 nitrogen. The reaction partner must be a C3 synthon that already contains the protected aldehyde. A suitable choice is 1,1-dimethoxy-3-butanone. The causality here is that the ketone will react with the amino group, and the subsequent intramolecular cyclization and dehydration are driven by the formation of the stable aromatic naphthyridine ring system.

Below is a proposed workflow for the synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system; successful isolation of the intermediate and final product with the expected spectroscopic data confirms the reaction's progress and success.

-

Reaction Setup:

-

To a solution of 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol (15 mL/mmol), add 1,1-dimethoxy-3-butanone (1.2 eq).

-

Add a catalytic amount of powdered potassium hydroxide (0.2 eq). The base is crucial for promoting the initial condensation reaction between the amine and the ketone.

-

-

Condensation and Cyclization:

-

Heat the mixture to reflux (approx. 78 °C) and stir under a nitrogen atmosphere for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexane. The disappearance of the starting aldehyde is a key indicator.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane and wash with water (2x) and then with brine (1x). This removes the base catalyst and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid.

-

Spectroscopic Characterization: A Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating dataset where each technique corroborates the structural features of the molecule.

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Expected signals will include distinct aromatic protons on the naphthyridine core, a singlet for the methoxy protons, and a singlet for the acetal proton.

-

¹³C NMR Acquisition: Acquire the spectrum, which will show characteristic peaks for the aromatic carbons, the methoxy carbons, and the acetal carbon.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.

-

Analysis: Use an ESI (Electrospray Ionization) source to generate the protonated molecule [M+H]⁺. HRMS is critical as it validates the elemental composition (C₁₁H₁₂N₂O₂) by providing a highly accurate mass measurement.[9]

-

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Data | Rationale |

| ¹H NMR (CDCl₃) | δ ~8.8-9.2 ppm (dd, 1H), δ ~8.0-8.4 ppm (m, 2H), δ ~7.3-7.6 ppm (m, 2H), δ ~5.5 ppm (s, 1H), δ ~3.4 ppm (s, 6H) | Aromatic protons in distinct regions of the naphthyridine core. Acetal proton (CH(OMe)₂) is a downfield singlet. Methoxy protons (OCH₃) appear as a singlet. |

| ¹³C NMR (CDCl₃) | δ ~160-165 ppm, δ ~153-158 ppm, δ ~120-140 ppm (multiple peaks), δ ~103-108 ppm, δ ~53-56 ppm | Quaternary and CH carbons of the aromatic rings. Acetal carbon (CH(OMe)₂). Methoxy carbons (OCH₃). |

| HRMS (ESI) | m/z calculated for [C₁₁H₁₃N₂O₂]⁺: 205.0972 | The calculated mass for the protonated molecule [M+H]⁺. Experimental data should match this value to within 5 ppm. |

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1600, 1580 cm⁻¹ (C=C, C=N), ~1100-1050 cm⁻¹ (C-O) | Characteristic stretches for aromatic, alkyl, heteroaromatic, and ether functional groups present in the molecule. |

Applications in Drug Development and Medicinal Chemistry

The primary value of this compound lies in its role as a versatile building block. The protected aldehyde at the C2 position is a synthetic handle that enables the introduction of diverse functionalities.

-

Deprotection to Aldehyde: Mild acidic hydrolysis readily converts the dimethoxyacetal to the corresponding 2-formyl-1,8-naphthyridine. This aldehyde is a crucial precursor for:

-

Reductive Amination: To introduce various amine side chains, creating libraries of compounds for screening against biological targets.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.

-

Knoevenagel Condensation: To react with active methylene compounds, building more complex heterocyclic systems.[10]

-

-

Precursor for Reduced Scaffolds: The naphthyridine ring can be selectively reduced. For example, catalytic hydrogenation can yield tetrahydro-1,8-naphthyridine derivatives, which introduce a three-dimensional character to the scaffold, often improving pharmacological properties.[11]

Given the established biological activities of the 1,8-naphthyridine core, derivatives synthesized from this intermediate are promising candidates for development as:

-

Anticancer Agents: Targeting various kinases and signaling pathways.[2][3]

-

Antibacterial Agents: The core is related to quinolone antibiotics.[11]

-

CNS Agents: Modulating receptors involved in neurological disorders.[1]

Safety and Handling

According to GHS classifications, this compound is harmful if swallowed.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a catalog chemical; it is a strategic starting point for medicinal chemists. Its protected functional group allows for controlled, sequential modifications of the potent 1,8-naphthyridine scaffold. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to confidently synthesize, characterize, and utilize this valuable intermediate in the pursuit of novel therapeutic agents. The inherent versatility of this molecule ensures its continued relevance in the landscape of drug discovery and development.

References

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H12N2O2 | CID 17750175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - CAS:204452-90-4 - Abovchem [abovchem.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. 2-DIMETHOXYMETHYL-[1,8]NAPHTHYRIDINE | 204452-90-4 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. 2-(Dimethoxymethyl)-6-fluoro-1,8-naphthyridine|CAS 1222533-72-3 [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(Dimethoxymethyl)-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Dimethoxymethyl)-1,8-naphthyridine. Given the limited availability of direct experimental data in peer-reviewed literature, this document leverages established principles of organic chemistry and spectroscopic data from closely related 1,8-naphthyridine analogues to present a predictive but robust profile of the target compound. The information herein is intended to support researchers in the synthesis, identification, and further investigation of this and similar heterocyclic scaffolds.

Chemical Identity and Properties

This compound is a derivative of the 1,8-naphthyridine core, a privileged heterocyclic motif in medicinal chemistry. The dimethoxymethyl group serves as a protected aldehyde, which can be a valuable synthetic handle for further functionalization.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Monoisotopic Mass | 204.0899 Da |

| CAS Number | 204452-90-4 |

| IUPAC Name | This compound |

| SMILES | COC(C1=NC2=C(C=CC=N2)C=C1)OC |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectroscopic data for substituted 1,8-naphthyridines.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.60 - 7.70 | d | ~ 8.5 |

| H-4 | ~ 8.20 - 8.30 | dd | ~ 8.5, 2.0 |

| H-5 | ~ 7.45 - 7.55 | dd | ~ 8.0, 4.5 |

| H-6 | ~ 8.15 - 8.25 | dd | ~ 8.0, 2.0 |

| H-7 | ~ 9.05 - 9.15 | dd | ~ 4.5, 2.0 |

| CH(OCH₃)₂ | ~ 5.60 - 5.70 | s | - |

| OCH₃ | ~ 3.40 - 3.50 | s | - |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 162.0 - 163.0 |

| C-3 | ~ 120.0 - 121.0 |

| C-4 | ~ 136.5 - 137.5 |

| C-4a | ~ 153.0 - 154.0 |

| C-5 | ~ 121.5 - 122.5 |

| C-6 | ~ 136.0 - 137.0 |

| C-7 | ~ 150.0 - 151.0 |

| C-8a | ~ 156.0 - 157.0 |

| CH(OCH₃)₂ | ~ 102.0 - 103.0 |

| OCH₃ | ~ 53.0 - 54.0 |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation (Technique: Electron Ionization, EI)

| m/z | Predicted Fragment Ion | Notes |

| 204 | [M]⁺• | Molecular ion |

| 173 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 145 | [M - CH(OCH₃)₂]⁺ | Loss of the dimethoxymethyl radical |

| 130 | [C₈H₆N₂]⁺• | 1,8-Naphthyridine radical cation |

| 75 | [CH(OCH₃)₂]⁺ | Dimethoxymethyl cation |

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of 2-chloro-1,8-naphthyridine with sodium methoxide, which can act as both a nucleophile and a base to facilitate the formation of the acetal.

Reaction Scheme: 2-Chloro-1,8-naphthyridine + Sodium Methoxide (in Methanol) → this compound

Materials:

-

2-Chloro-1,8-naphthyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-1,8-naphthyridine (1.0 eq) in anhydrous methanol.

-

Addition of Reagent: To the stirred solution, add sodium methoxide (2.5 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization Protocols

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Use the residual solvent peak of CDCl₃ (δ 7.26 ppm) as an internal reference.

-

¹³C NMR: Acquire the spectrum on the same instrument at 100 MHz. Use the CDCl₃ solvent peak (δ 77.16 ppm) as an internal reference.

Mass Spectrometry:

-

Technique: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or after separation by Gas Chromatography (GC).

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: A workflow diagram for the synthesis of this compound.

Caption: Logical workflow for the spectroscopic characterization of the synthesized product.

An In-Depth Technical Guide to the Mass Spectrometry of 2-(Dimethoxymethyl)-1,8-naphthyridine

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(Dimethoxymethyl)-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical analysis fields, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] First synthesized in 1927, the turning point for this class of compounds came with the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative to exhibit potent antibacterial activity.[1] Since then, the versatility of this scaffold has led to the development of a wide array of compounds with diverse biological activities.

Derivatives of 1,8-naphthyridine have been investigated for a multitude of therapeutic applications, including:

-

Antimicrobial Agents: This is the most established application, with well-known fluoroquinolone antibiotics like enoxacin and gemifloxacin built upon the 1,8-naphthyridine core.[1]

-

Anticancer Agents: Compounds such as voreloxin have shown promise as topoisomerase II inhibitors for cancer therapy.[2]

-

Antiviral and Anti-inflammatory Properties: Various derivatives have demonstrated potential in combating viral infections and reducing inflammation.[2]

-

Neurological Disorders: The scaffold is being explored for its potential in treating conditions like Alzheimer's disease.[3][4]

Given the significant therapeutic potential of 1,8-naphthyridine derivatives, robust analytical methods are crucial for their characterization, quality control, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool in this regard. This guide focuses on the mass spectrometric analysis of a specific derivative, this compound, providing a detailed protocol and an in-depth analysis of its expected fragmentation behavior.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust mass spectrometry method.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.22 g/mol | [5] |

| Exact Mass | 204.089877630 Da | [5] |

| CAS Number | 204452-90-4 | [5] |

Electrospray Ionization Mass Spectrometry (ESI-MS): A Primer

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the N-heterocyclic compound this compound.[6] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[7]

A key advantage of ESI is its ability to produce intact molecular ions, typically protonated molecules [M+H]⁺ in the positive ion mode, which is ideal for this compound due to the basic nature of the nitrogen atoms in the naphthyridine ring.[6] This allows for the accurate determination of the molecular weight. For more detailed structural information, tandem mass spectrometry (MS/MS) is employed.

Experimental Protocol: ESI-MS/MS Analysis

The following protocol provides a detailed, step-by-step methodology for the ESI-MS/MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra and preventing instrument contamination.

-

Solvent Selection: Use HPLC-grade solvents. A mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is a suitable solvent system.[6] The formic acid aids in the protonation of the analyte.

-

Concentration: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in the chosen solvent. From this, create a working solution with a final concentration of approximately 1-10 µg/mL.[8]

-

Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the instrument's fluidics.

Instrumentation and Parameters

The following parameters are recommended for analysis on a triple quadrupole or a Q-TOF mass spectrometer equipped with an ESI source.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the naphthyridine ring are readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |

| Nebulizer Gas (N₂) Pressure | 30 - 45 psi | Facilitates the formation of a fine aerosol.[6] |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in the desolvation of the charged droplets.[6] |

| Drying Gas Temperature | 300 - 350 °C | Promotes efficient solvent evaporation. |

| Fragmentor Voltage | 100 - 150 V | Can be adjusted to control in-source fragmentation.[6] |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell for MS/MS experiments. |

| Collision Energy | 10 - 40 eV (for MS/MS) | Varied to obtain a range of fragment ions for structural elucidation. |

Data Acquisition

-

MS Scan: Initially, acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, which is expected at an m/z of 205.097.

-

MS/MS Scan (Product Ion Scan): Select the protonated molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum to identify the characteristic fragment ions.

Predicted Fragmentation Pathway of this compound

The fragmentation of protonated this compound in the gas phase is expected to proceed through several characteristic pathways, primarily involving the dimethoxymethyl group and the naphthyridine ring system. The following is a proposed fragmentation scheme based on established principles of mass spectrometry and studies of related N-heterocyclic compounds.[9]

Caption: Proposed fragmentation pathway for protonated this compound.

Elucidation of the Fragmentation Steps:

-

Initial Protonation: In the ESI source, the this compound molecule is expected to be protonated, most likely on one of the basic nitrogen atoms of the naphthyridine ring, to form the molecular ion [M+H]⁺ at m/z 205.097 .

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated acetals is the neutral loss of an alcohol. In this case, the protonated molecule is likely to lose a molecule of methanol, resulting in a fragment ion at m/z 173.071 .

-

Loss of Formaldehyde (CH₂O): Following the initial loss of methanol, the resulting fragment ion can undergo further fragmentation by losing a molecule of formaldehyde. This would lead to a fragment ion at m/z 143.055 .

-

Ring Fragmentation - Loss of Carbon Monoxide (CO): The naphthyridine ring system can undergo cleavage. A plausible fragmentation is the loss of carbon monoxide, which would produce a fragment ion at m/z 115.055 .

-

Further Ring Fragmentation - Loss of Hydrogen Cyanide (HCN): The remaining ring structure can further fragment by losing a molecule of hydrogen cyanide, a characteristic loss from nitrogen-containing heterocyclic rings. This would result in a fragment ion at m/z 88.052 .

Data Presentation and Interpretation

The acquired MS/MS data should be presented in a clear and concise manner. A table summarizing the observed fragment ions and their proposed elemental compositions is highly recommended.

| Observed m/z | Proposed Elemental Composition | Proposed Neutral Loss |

| 205.097 | [C₁₁H₁₃N₂O₂]⁺ | - |

| 173.071 | [C₁₀H₉N₂O]⁺ | CH₃OH |

| 143.055 | [C₉H₇N₂]⁺ | CH₂O |

| 115.055 | [C₈H₅N]⁺ | CO |

| 88.052 | [C₇H₄]⁺ | HCN |

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed experimental protocol and understanding the predicted fragmentation pathways, researchers and drug development professionals can effectively utilize mass spectrometry for the characterization and analysis of this important class of compounds. The insights provided herein are grounded in established scientific principles and field-proven methodologies, ensuring a high degree of technical accuracy and trustworthiness. The continued exploration of 1,8-naphthyridine derivatives holds great promise for the development of new therapeutic agents, and robust analytical techniques are paramount to this endeavor.

References

- 1. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C11H12N2O2 | CID 17750175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. iris.cnr.it [iris.cnr.it]

- 8. benchchem.com [benchchem.com]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1] Derivatives of this core have demonstrated significant potential in the development of novel therapeutic agents for a wide array of diseases, including cancer, bacterial and viral infections, and inflammatory conditions.[1][2] This in-depth technical guide provides a comprehensive overview of the key biological activities of 1,8-naphthyridine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.

Anticancer Activity

A significant body of research highlights the potent cytotoxic properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[3][4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[1][5]

Mechanisms of Anticancer Action

The anticancer effects of 1,8-naphthyridine derivatives are often attributed to their ability to interfere with critical cellular processes. Two of the most well-documented mechanisms are the inhibition of topoisomerase II and the modulation of protein kinase signaling pathways.[6][7]

Topoisomerase II Inhibition: Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors.[5] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the enzyme-DNA cleavage complex, these derivatives lead to double-strand DNA breaks, which, if not repaired, trigger apoptotic cell death.[5]

Kinase Inhibition: Many 1,8-naphthyridine derivatives act as inhibitors of various protein kinases, which are pivotal components of signaling pathways that regulate cell growth, differentiation, and survival.[6] A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[6][8] By blocking the ATP-binding site of the kinase domain, these compounds inhibit its autophosphorylation and the subsequent activation of downstream pro-survival pathways like the RAS-MAPK and PI3K-AKT cascades.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. topogen.com [topogen.com]

- 6. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

The 1,8-Naphthyridine Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in targeting a diverse array of biological entities.[1][2] This guide provides a comprehensive technical overview of the burgeoning field of 1,8-naphthyridine derivatives as potent anticancer agents. We will dissect the synthetic strategies employed to generate these compounds, delve into their primary mechanisms of antineoplastic action, and present detailed protocols for their preclinical evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of next-generation cancer therapeutics, offering both a conceptual framework and practical, field-proven methodologies.

Introduction: The Rise of a Privileged Scaffold

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern biomedical research. In this endeavor, the identification of chemical scaffolds that can be readily modified to interact with various biological targets is of paramount importance. The 1,8-naphthyridine nucleus, characterized by its fused pyridine rings, has garnered significant attention for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[1][2] Its rigid, planar structure provides an ideal framework for interactions with biological macromolecules, while the nitrogen atoms offer sites for hydrogen bonding, enhancing binding affinity and specificity. This unique combination of features has established the 1,8-naphthyridine scaffold as a fertile ground for the development of innovative cancer therapies.

Synthetic Strategies: Building the Arsenal

The therapeutic potential of 1,8-naphthyridine derivatives is intrinsically linked to the ability to synthesize a diverse library of analogues. Several synthetic routes have been established, with the Friedländer annulation being a cornerstone methodology. This approach typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. Other notable synthetic strategies include the Vilsmeier-Haack reaction and the Conrad-Limpach reaction, which offer alternative pathways to construct the core naphthyridine ring system.[3]

Diagram: Generalized Synthetic Scheme for 1,8-Naphthyridine Derivatives

Caption: A simplified workflow illustrating the synthesis of diverse 1,8-naphthyridine derivatives from common starting materials.

Mechanisms of Anticancer Action: A Multi-pronged Attack

The anticancer prowess of 1,8-naphthyridine derivatives stems from their ability to interfere with multiple critical cellular processes. The primary mechanisms of action identified to date are the inhibition of key signaling kinases and the disruption of DNA replication and maintenance through topoisomerase inhibition.

Kinase Inhibition: Silencing Oncogenic Signaling

Many cancers are driven by the aberrant activity of protein kinases, which act as crucial nodes in signaling pathways that control cell growth, proliferation, and survival. The 1,8-naphthyridine scaffold has proven to be an effective pharmacophore for the design of potent kinase inhibitors.

The EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[4][5] Several 1,8-naphthyridine derivatives have been shown to exhibit significant EGFR inhibitory activity.[3] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[6]

Diagram: EGFR Signaling Pathway and Inhibition by 1,8-Naphthyridine Derivatives

Caption: Inhibition of the EGFR signaling pathway by 1,8-naphthyridine derivatives, preventing downstream activation and subsequent tumor cell proliferation.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth, invasion, and metastasis.[7][8] Dysregulation of the HGF/c-Met signaling pathway is implicated in a wide range of human cancers, making it an attractive therapeutic target.[9] 1,8-Naphthyridine-based compounds have been developed as potent c-Met inhibitors, effectively blocking the downstream signaling cascades that promote cancer progression.[3]

DNA Topoisomerase II Inhibition: Inducing Catastrophic DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and chromosome segregation.[10][11] Topoisomerase II creates transient double-strand breaks in DNA to allow for the passage of another DNA segment, thereby untangling DNA.[12] A significant class of 1,8-naphthyridine derivatives, exemplified by the clinical candidate Vosaroxin, function as topoisomerase II poisons.[13][14] These compounds intercalate into DNA and stabilize the covalent complex between topoisomerase II and the cleaved DNA.[15][16] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, cell cycle arrest (typically in G2/M phase), and ultimately, apoptosis.[13][15]

Diagram: Mechanism of Topoisomerase II Inhibition

Caption: 1,8-Naphthyridine derivatives acting as topoisomerase II poisons stabilize the DNA-enzyme cleavage complex, leading to apoptosis.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1,8-naphthyridine scaffold has yielded valuable insights into the structural requirements for potent anticancer activity. SAR studies have demonstrated that the nature and position of substituents on the naphthyridine ring significantly influence cytotoxicity and target selectivity. For instance, the introduction of bulky aromatic or heteroaromatic groups at specific positions can enhance binding to the target protein, while modifications to other positions can modulate physicochemical properties such as solubility and cell permeability.

| Derivative Class | Key Structural Features | Observed Anticancer Activity | Reference(s) |

| 1,8-Naphthyridine-3-carboxamides | Halogen substitutions | Potent cytotoxicity against various cancer cell lines. | |

| 2-Phenyl-7-methyl-1,8-naphthyridines | Varied substituents at C3 | High activity against breast cancer cell lines. | |

| 1-Propargyl-1,8-naphthyridine-3-carboxamides | Propargyl group at N1 | Significant cytotoxicity against multiple cancer cell lines. |

Preclinical Evaluation: Methodologies and Protocols

The robust preclinical evaluation of novel 1,8-naphthyridine derivatives is critical to identifying promising drug candidates. The following section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis and Cell Cycle Analysis

To elucidate the mechanism of cell death induced by 1,8-naphthyridine derivatives, apoptosis and cell cycle analysis are performed using flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with the 1,8-naphthyridine derivatives at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[18]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[19][20]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[19]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice for fixation.[21][22]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[23]

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Future Perspectives and Conclusion

The 1,8-naphthyridine scaffold continues to be a highly promising platform for the development of novel anticancer agents. Its synthetic tractability and ability to target multiple key oncogenic pathways provide a strong foundation for future drug discovery efforts. The ongoing exploration of new derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the identification of next-generation cancer therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of the art, from synthesis to preclinical evaluation, with the aim of empowering researchers to further unlock the therapeutic potential of this remarkable chemical entity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the c-MET signaling pathway for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. DNA topoisomerase II enzymes as molecular targets for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Vosaroxin - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative Vosaroxin: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis Protocols | USF Health [health.usf.edu]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. vet.cornell.edu [vet.cornell.edu]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

The Antimicrobial Potential of 1,8-Naphthyridine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine core has emerged as a privileged scaffold, consistently yielding compounds with potent and diverse biological activities. This bicyclic aromatic system, composed of two fused pyridine rings, serves as the foundational structure for a class of compounds that have demonstrated significant antimicrobial efficacy.

Historically, the journey of 1,8-naphthyridines as antimicrobial agents began with the discovery of nalidixic acid in 1962, the progenitor of the quinolone and fluoroquinolone antibiotics.[1] This seminal discovery unveiled the potential of this scaffold to inhibit essential bacterial processes, specifically DNA replication. Modern medicinal chemistry has since expanded upon this foundation, exploring a vast chemical space through the synthesis of diverse derivatives. These efforts have led to the development of compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as promising results against mycobacteria and fungi.[1][2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the antimicrobial potential of 1,8-naphthyridine compounds, from their synthesis and mechanism of action to detailed experimental protocols for their evaluation. By synthesizing technical accuracy with field-proven insights, this guide will illuminate the causality behind experimental choices and provide a framework for the rational design of next-generation 1,8-naphthyridine-based antimicrobial agents.

Synthetic Strategies: Building the 1,8-Naphthyridine Core and its Derivatives

The versatility of the 1,8-naphthyridine scaffold lies in the numerous synthetic routes available for its construction and subsequent derivatization. Understanding these methodologies is paramount for generating novel chemical entities with tailored antimicrobial profiles.

Classical Synthesis: The Friedländer Annulation

A cornerstone in the synthesis of 1,8-naphthyridines is the Friedländer annulation, a condensation reaction between a 2-amino-3-formylpyridine (or a ketone equivalent) and a compound containing a reactive α-methylene group. This method offers a straightforward approach to constructing the core bicyclic system.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine

Objective: To synthesize a 2-substituted-1,8-naphthyridine via the Friedländer reaction.

Materials:

-

2-Aminonicotinaldehyde

-

Ethyl acetoacetate

-

Ethanol

-

Potassium hydroxide (catalyst)

-

Glacial acetic acid

-

Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.1 equivalents) followed by a catalytic amount of potassium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize with glacial acetic acid.

-

Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized 1,8-naphthyridine derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Approaches: Multi-Component Reactions

More contemporary synthetic strategies often employ multi-component reactions (MCRs), which offer increased efficiency and atom economy by combining three or more reactants in a single pot. These reactions can rapidly generate diverse libraries of 1,8-naphthyridine derivatives.

Experimental Protocol: One-Pot, Three-Component Synthesis of a Substituted 1,8-Naphthyridine

Objective: To synthesize a polysubstituted 1,8-naphthyridine derivative via a one-pot, three-component reaction.

Materials:

-

A substituted 2-aminopyridine

-

An aldehyde (e.g., benzaldehyde)

-

A C-H acid (e.g., malononitrile or ethyl cyanoacetate)

-

A suitable catalyst (e.g., a Lewis acid like N-bromosulfonamide)

-

A suitable solvent (e.g., ethanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1 equivalent), the aldehyde (1 equivalent), and the C-H acid (1 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of the chosen Lewis acid to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. Collect the solid by filtration. Alternatively, concentrate the solvent and purify the residue.

-

Purification: Purify the crude product by recrystallization or column chromatography.

-

Characterization: Characterize the final product using appropriate spectroscopic techniques.[3]

Derivatization of the 1,8-Naphthyridine Scaffold

Once the core is synthesized, further modifications can be introduced to explore the structure-activity relationship. A common starting point for such derivatization is nalidixic acid.

Experimental Protocol: Synthesis of Nalidixic Acid Analogs

Objective: To synthesize amide derivatives of nalidixic acid.

Materials:

-

Nalidixic acid

-

Thionyl chloride

-

A primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Triethylamine (base)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Acid Chloride Formation: Suspend nalidixic acid (1 equivalent) in the anhydrous solvent. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy - disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

-

Amide Formation: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in the anhydrous solvent. Cool this solution to 0 °C.

-

Coupling: Slowly add the freshly prepared nalidixic acid chloride solution to the amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting amide derivative by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the final product using spectroscopic methods.[4]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antimicrobial mechanism of many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.

1,8-naphthyridine compounds act by stabilizing the transient covalent complex formed between the topoisomerase and the cleaved DNA strands. This "poisoned" complex prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cascade of cellular events, ultimately culminating in bacterial cell death.[6]

Molecular Interactions with the Target Enzyme

Docking studies have provided insights into the binding of 1,8-naphthyridine derivatives to the active site of DNA gyrase. The interaction is often stabilized by hydrogen bonds between the 4-oxo group and the 3-carboxyl group of the naphthyridine core and amino acid residues within the enzyme's active site. Additionally, hydrophobic interactions with the surrounding residues contribute to the binding affinity.[7]

Caption: Mechanism of action of 1,8-naphthyridine compounds.

Structure-Activity Relationships (SAR): Fine-Tuning Antimicrobial Potency

The antimicrobial activity of 1,8-naphthyridine derivatives can be significantly modulated by the nature and position of various substituents on the core scaffold. A thorough understanding of these structure-activity relationships is critical for the rational design of more potent and selective agents.

-

Position 1 (N1): The substituent at the N1 position plays a crucial role in determining the spectrum of activity. Small alkyl groups, such as ethyl or cyclopropyl, are often found in potent antibacterial agents. The introduction of a cyclopropyl group can enhance activity against both Gram-positive and Gram-negative bacteria.

-

Position 3 (C3): A carboxylic acid group at the C3 position is a common feature in many active 1,8-naphthyridines, as it is essential for binding to the DNA gyrase active site. Esterification or amidation of this group can modulate the compound's physicochemical properties and activity.

-

Position 6 (C6): The introduction of a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class of antibiotics and generally leads to a significant increase in antibacterial potency.

-